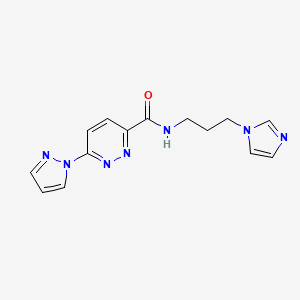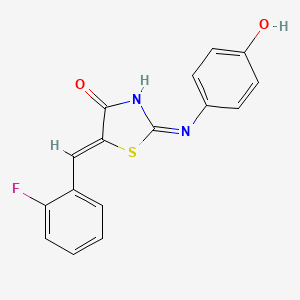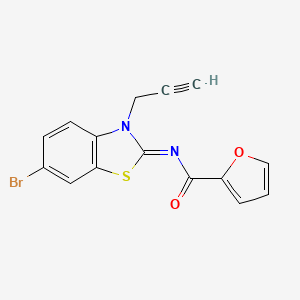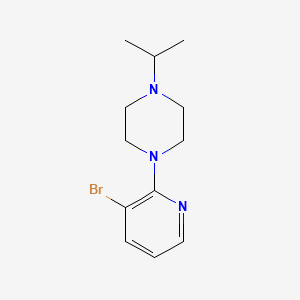
N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a complex molecule that likely exhibits a heterocyclic structure containing imidazole and pyrazole moieties attached to a pyridazine ring. This type of structure is often seen in compounds with potential biological activities, such as antimicrobial properties. The presence of multiple nitrogen-containing rings in the molecule suggests that it could interact with various biological targets through hydrogen bonding and other non-covalent interactions.
Synthesis Analysis
The synthesis of heterocyclic compounds similar to N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide can be achieved through palladium-catalyzed amidation reactions. Paper describes a facile synthesis of imidazo[4,5-b]pyridines and imidazo[4,5-b]pyrazines using a Pd-catalyzed amide coupling reaction, which allows for substitution at specific positions on the heterocyclic rings. This method could potentially be adapted for the synthesis of the compound , given its structural similarities to the compounds mentioned in the paper.
Molecular Structure Analysis
The molecular structure of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would be characterized by its heterocyclic core and the arrangement of its substituents. The imidazole and pyrazole rings are known for their aromaticity and electron-rich nature, which could influence the electronic properties of the molecule. The spatial arrangement of these rings, along with the propyl linker, would determine the overall three-dimensional shape of the molecule, which is crucial for its interaction with biological targets.
Chemical Reactions Analysis
The reactivity of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would be influenced by the presence of the imidazole and pyrazole rings. These rings can participate in various chemical reactions, such as nucleophilic substitution or addition reactions, due to the electron-rich nitrogen atoms. The amide group in the molecule could also be involved in reactions such as hydrolysis or amide bond formation under certain conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide would be determined by its molecular structure. The compound is likely to be solid at room temperature and could exhibit moderate solubility in polar solvents due to the presence of multiple nitrogen atoms capable of hydrogen bonding. The molecule's stability, melting point, and boiling point would be influenced by the rigidity of the heterocyclic framework and the nature of the substituents.
Relevant Case Studies
While there are no direct case studies provided for the specific compound N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide, paper discusses the green synthesis and antimicrobial activity of some novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds share structural features with the compound and have been shown to exhibit promising antimicrobial activity. The synthesis and biological evaluation of such compounds could serve as a relevant case study for understanding the potential applications of N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide in medicinal chemistry.
Eigenschaften
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N7O/c22-14(16-5-1-8-20-10-7-15-11-20)12-3-4-13(19-18-12)21-9-2-6-17-21/h2-4,6-7,9-11H,1,5,8H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMFOCKLXPQMOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NCCCN3C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(1H-imidazol-1-yl)propyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2520936.png)
![N-(2-methoxybenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2520940.png)
![2-(3,4-dimethoxyphenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2520941.png)
![2-(benzylsulfanyl)-N~8~-(3,4-dimethylphenyl)-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2520943.png)
![2-(3-chlorophenyl)-4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2520944.png)
![N'-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2520945.png)


![(Z)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2520949.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2520951.png)